Ethyl hexadec-2-ynoate
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Overview
Description
Ethyl hexadec-2-ynoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is a long-chain ester with a triple bond at the second carbon position, making it unique in its structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hexadec-2-ynoate can be synthesized through the esterification of hexadec-2-ynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated from the product is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl hexadec-2-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, ethers
Scientific Research Applications
Ethyl hexadec-2-ynoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl hexadec-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The triple bond in the compound can also interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Ethyl hexadec-2-ynoate can be compared with other esters such as ethyl acetate and ethyl propionate. While all these compounds share the ester functional group, this compound is unique due to its long carbon chain and the presence of a triple bond. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications.
List of Similar Compounds
- Ethyl acetate
- Ethyl propionate
- Methyl butyrate
- Ethyl benzoate
Properties
CAS No. |
138055-43-3 |
---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
ethyl hexadec-2-ynoate |
InChI |
InChI=1S/C18H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-15H2,1-2H3 |
InChI Key |
RTEAMZXNKIVURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CC(=O)OCC |
Origin of Product |
United States |
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